Ammonium malate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

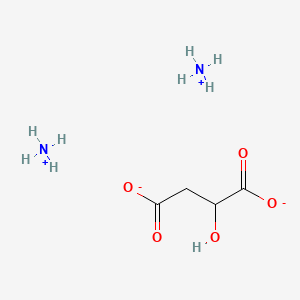

Ammonium malate refers to organic compounds containing malate and ammonium . It has two stoichiometries: NH4H(C2H3OH(CO2)2) with one ammonium ion per formula unit, and (NH4)2(C2H3OH(CO2)2) . Malate, the conjugate base of malic acid, is chiral . As a food additive, dithis compound has been used as a flavoring agent and as an acidity regulator .

Synthesis Analysis

This compound has been synthesized and its crystal growth, structural, optical, thermal, and mechanical properties have been studied . The monoammonium salt has been crystallized as the monohydrate .Molecular Structure Analysis

This compound has a molar mass of 151.118 g·mol−1 . Its chemical formula is C4H9NO5 . It appears as a white solid .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it participates in the glyoxylate shunt, an anaplerotic pathway that diverts carbon skeletons away from the catabolic reactions of the tricarboxylic acid cycle .Physical And Chemical Properties Analysis

This compound is a white solid with a density of 1.498 g/cm3 (monohydrate) . It has a molar mass of 151.118 g·mol−1 .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Ammonium Malate

Nonlinear Optical Material Development

- This compound (AM) has been synthesized and investigated for its potential as an organic nonlinear optical material. It has been successfully grown into sizable single crystals and characterized for its structural, optical, thermal, and mechanical properties. Studies have shown that AM exhibits greater second harmonic generation efficiency compared to potassium dihydrogen phosphate (KDP), making it a promising candidate for nonlinear optical applications (Babu, Bhagavannarayana, & Ramasamy, 2008); (Babu & Ramasamy, 2010).

Enhancement in Flotation Techniques

- The use of ammonium ions, including this compound, has shown significant improvements in the sulfidation flotation process of malachite, a copper carbonate mineral. This application is essential in mineral processing and extraction industries, where enhanced flotation performance can lead to better recovery of valuable minerals (Wu, Ma, Mao, Deng, & Wen, 2017).

Applications in Agriculture and Microbiology

- This compound plays a role in microbial processes, particularly in nitrogen assimilation. Studies have shown that it influences the metabolic pathways in microorganisms like Bradyrhizobium diazoefficiens, which are involved in nitrogen fixation, an essential process in agriculture for soil fertility (Waters, Mawhinney, & Emerich, 2020).

- It is also involved in processes like the photoreduction in Rhodospirillum rubrum, indicating its role in photosynthetic and protein metabolism interactions, which are crucial for understanding plant growth and development (Schick, 2004).

Role in Enzymatic Processes

- Research has indicated that ammonium, possibly including this compound, influences the activity of various oxidoreductases in wine yeasts. This effect is crucial for fermentation processes, which have a broad range of applications in food and beverage industries (Velikodnaia, Sarishvili, & Datunashvili, 1975).

Enhancing Industrial Microbial Production

- In industrial microbiology, particularly in the production of compounds like L-malate, this compound is used to enhance microbial production efficiency. It helps in balancing carbon and nitrogen absorption, leading to increased yields of biochemically synthesized products (Ding, Luo, Zhou, Chen, & Liu, 2018).

Photoluminescence and Electrical Characterization

- Studies on this compound have also delved into its photoluminescence properties and electrical characterization. These studies are significant for understanding its potential applications in optoelectronic devices and other areas where photoluminescent materials are used (Saravanan, Senthil, & Rajasekar, 2016).

Influence on Plant Metabolism

- This compound impacts plant metabolism, particularly in nitrogen assimilation and carbon metabolism. It is involved in processes that balance the pH during ammonium assimilation in plants, which is vital for understanding plant growth under different nitrogen sources (Peuke, Jeschke, Dietz, Schreiber, & Hartung, 1998).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

20261-05-6 |

|---|---|

Molekularformel |

C4H9NO5 |

Molekulargewicht |

151.12 g/mol |

IUPAC-Name |

azanium;2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |

InChI-Schlüssel |

RMIOHTPMSWCRSO-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] |

Kanonische SMILES |

C(C(C(=O)[O-])O)C(=O)O.[NH4+] |

Andere CAS-Nummern |

6283-27-8 20261-05-6 |

Verwandte CAS-Nummern |

20261-05-6 5972-71-4 |

Herkunft des Produkts |

United States |

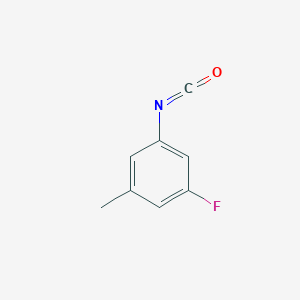

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)

![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)